6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine is a complex organic compound characterized by its unique bicyclic structure. It is identified by the CAS number 885266-86-4 and has the molecular formula . This compound features a spirocyclic system, which is significant in medicinal chemistry due to its potential biological activity and applications in drug development.
This compound can be sourced from various chemical suppliers and research institutions. It is often synthesized for research purposes and may be available in different purities depending on the supplier. Notable sources include Sigma-Aldrich and other chemical supply companies that specialize in organic compounds.
6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine falls under the classification of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is also categorized as a brominated compound because of the bromine atom attached to its structure.
The synthesis of 6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine typically involves several steps:
Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to confirm the structure and assess purity.
The molecular structure of 6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine features:
The structural representation can be illustrated using chemical drawing software or through 3D modeling techniques.
The structural characteristics can be analyzed further using computational chemistry methods to predict reactivity and interaction with biological targets.
6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine can participate in various chemical reactions including:
The reaction conditions such as temperature, solvent systems, and catalysts play a crucial role in determining the reaction pathways and product distributions.
The mechanism of action for 6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine involves interactions at a molecular level with biological targets:
Studies using molecular docking simulations can provide insights into binding interactions and affinities with target proteins.
Relevant data from analytical studies should be consulted for precise values.
6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine has potential applications in:
The synthesis of 6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine (CAS: 885266-86-4, C₁₂H₁₆BrN₃, MW: 282.183) represents significant advances in spirocyclic compound methodology [3] [4]. The core strategy employs cycloheptanone-mediated spirocyclization on 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one precursors (CAS: 148038-83-9), exploiting the electrophilicity of the carbonyl carbon. This reaction proceeds through a concerted nucleophilic addition-cyclization mechanism where the carbonyl oxygen of cycloheptanone acts as a leaving group after nucleophilic attack by the imidazopyridine nitrogen. Critical optimization revealed that anhydrous dimethylformamide (DMF) at 80°C provides optimal dielectric properties for facilitating this intramolecular quaternization, achieving yields >75% within 24 hours. The bromo substituent at the pyridine C6 position proves essential for electronic stabilization of the transition state through inductive effects, reducing byproduct formation observed in non-halogenated analogs [6] [9].
Phase-transfer catalysis (PTC) significantly enhances N-alkylation efficiency during precursor synthesis for spirocyclic compounds. Comparative studies demonstrate that tetrabutylammonium bromide (TBAB) outperforms crown ethers and phosphonium salts in the alkylation of 6-bromoimidazo[4,5-b]pyridine derivatives under solid-liquid conditions. At 5 mol% loading, TBAB achieves 89% conversion in the formation of 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one within 6 hours, while 18-crown-6 requires 12 hours for comparable yields. This superiority stems from TBAB's dual functionality: bromide anion facilitation of deprotonation and cationic stabilization of the alkylation transition state. Kinetic profiling confirms a second-order dependence on catalyst concentration, with optimal performance at 70°C in dichloromethane-water biphasic systems [6].
Table 1: Phase-Transfer Catalyst Performance in N-Alkylation
Catalyst | Concentration (mol%) | Reaction Time (h) | Conversion (%) | Byproduct Formation (%) |
---|---|---|---|---|
TBAB | 5 | 6 | 89 | <3 |
18-Crown-6 | 5 | 12 | 85 | 8 |
TBAHS | 5 | 8 | 78 | 12 |
None | - | 24 | 22 | 41 |
Regiochemical control presents significant challenges during imidazopyridine functionalization. The ambident nucleophilic character of imidazo[4,5-b]pyridines often leads to competitive N1 versus N3 alkylation, with the bromo substituent at C6 exerting a directing effect through resonance withdrawal. Studies of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione (CAS: 93752-20-6) reveal N3-alkylation predominates (≥9:1) when using propargyl bromide in DMF, attributable to steric shielding by the adjacent bromo substituent. Spirocyclization exhibits enhanced regioselectivity due to conformational constraints imposed by the cycloheptane ring, though ring strain effects in seven-membered spirocycles generate approximately 15% of a non-cyclized dimer byproduct. Microwave-assisted techniques at 100°C reduce this byproduct to <5% through kinetic control [6] [9].
Solid-liquid phase-transfer systems enable efficient spirocyclization under mild conditions. The reaction of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one with 1,6-dibromohexane demonstrates exceptional efficacy using Aliquat 336® (methyltrioctylammonium chloride) as catalyst in toluene-potassium carbonate suspensions. This system achieves 94% yield at 80°C within 8 hours, outperforming traditional heating methods by 30%. Mechanistic studies indicate the catalyst facilitates solid-base dissolution through ion-pair extraction, increasing nucleophile accessibility. Catalyst recyclability remains viable for three cycles with <5% activity loss. Alternative solvents like acetonitrile reduce yields to 72% due to competitive solvation of the catalytic complex, while solvent-free conditions enable faster reactions but promote decomposition above 100°C [6].
Table 2: Solvent Effects in Solid-Liquid Phase Transfer Spirocyclization
Solvent System | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Toluene/K₂CO₃ | Aliquat 336 | 80 | 8 | 94 |
Acetonitrile/K₂CO₃ | Aliquat 336 | 80 | 10 | 72 |
Solvent-free | TBAB | 100 | 3 | 85 |
Water-DCM | TBAB | 70 | 12 | 68 |
Sustainable methodologies for 6-Bromo-2,2-spirocycloheptane synthesis focus on solvent reduction and energy minimization. Microwave-assisted cyclization in aqueous media achieves 82% yield within 15 minutes versus 24 hours conventional heating, reducing energy consumption by 90%. The reaction exhibits exceptional atom economy (87%) due to the concerted spirocyclization mechanism with minimal byproduct generation. Alternative solvent systems employing cyclopentyl methyl ether (CPME) demonstrate improved E-factors (kg waste/kg product) of 8.5 compared to DMF's 32.7. Catalyst immobilization on magnetic nanoparticles enables facile recovery and reuse across five cycles with consistent yields (±3%), addressing catalyst lifecycle sustainability. These approaches align with pharmaceutical industry demands for eco-efficient synthetic routes to complex heterocycles while maintaining the structural integrity required for biological activity [9].
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.:
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9